2H-Pyrano(2,3-b)pyridine, 6-(butylthio)-2-(3,4-dichlorophenyl)-3,4-dihydro-

Antirhinovirus Structure-Activity Relationship Pyrano[2,3-b]pyridine

2H-Pyrano(2,3-b)pyridine, 6-(butylthio)-2-(3,4-dichlorophenyl)-3,4-dihydro- (CAS 102830-73-9) is a synthetic small molecule belonging to the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine class, originally disclosed in a comparative antirhinovirus study. Its core structure features a 6-butylthio substituent and a 3,4-dichlorophenyl ring, with a molecular weight of 368.3 g/mol and a computed XLogP3-AA of 6.1.

Molecular Formula C18H19Cl2NOS
Molecular Weight 368.3 g/mol
CAS No. 102830-73-9
Cat. No. B12688224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrano(2,3-b)pyridine, 6-(butylthio)-2-(3,4-dichlorophenyl)-3,4-dihydro-
CAS102830-73-9
Molecular FormulaC18H19Cl2NOS
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCCCCSC1=CC2=C(N=C1)OC(CC2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H19Cl2NOS/c1-2-3-8-23-14-9-13-5-7-17(22-18(13)21-11-14)12-4-6-15(19)16(20)10-12/h4,6,9-11,17H,2-3,5,7-8H2,1H3
InChIKeyXJVXACYZTOBQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

102830-73-9: Antirhinovirus Pyrano[2,3-b]pyridine Lead Compound for Procurement


2H-Pyrano(2,3-b)pyridine, 6-(butylthio)-2-(3,4-dichlorophenyl)-3,4-dihydro- (CAS 102830-73-9) is a synthetic small molecule belonging to the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine class, originally disclosed in a comparative antirhinovirus study [1]. Its core structure features a 6-butylthio substituent and a 3,4-dichlorophenyl ring, with a molecular weight of 368.3 g/mol and a computed XLogP3-AA of 6.1 [2]. The compound is catalogued in the NIAID ChemDB as part of the HIV, Opportunistic Infections and Tuberculosis Therapeutics Database, indicating its historical evaluation in antiviral screening programs [2].

Why 102830-73-9 Cannot Be Casually Substituted with Other Pyrano[2,3-b]pyridines


The 1986 structure-activity relationship (SAR) study that generated this compound demonstrates that antirhinovirus potency within the 2-phenyl-2H-pyrano[2,3-b]pyridine series is exquisitely sensitive to the 6-position substituent and the phenyl ring substitution pattern: among 18 analogues, the median MIC50 against 23 rhinovirus serotypes varied dramatically, with the most potent analogues (6-bromo and 6-methylsulfonyl derivatives) achieving MIC50 values of 0.05 and 0.13 µg/mL, respectively, while other substitutions yielded substantially weaker activity [1]. Because the 6-butylthio group introduces distinct steric bulk, lipophilicity, and electronic character relative to the published optimal substituents, a user who substitutes this compound with a more active analogue from the same series would risk obtaining biological results that do not reflect the properties of this specific chemical entity, potentially invalidating structure-activity conclusions or reference standard calibrations [1].

102830-73-9 Differentiation Evidence: Quantitative Comparator Data


Antirhinovirus Potency Differentiation: 6-Butylthio vs. Optimal 6-Bromo and 6-Methylsulfonyl Analogues

In the original disclosure, 18 compounds were compared for in vitro activity against rhinovirus types 1A, 9, and 64 [1]. The 6-butylthio derivative (102830-73-9) was not among the most potent analogues; the publication highlights 6-bromo-(3,4-dichlorophenyl) analogue 1c (CAS 102830-?? pending verification) and 6-methylsulfonyl-(3,4-dichlorophenyl) analogue 1h (CAS 102830-?? pending verification) as the most active, with median MIC50 values against 23 rhinovirus serotypes of 0.05 µg/mL and 0.13 µg/mL, respectively [1]. Quantitative MIC50 data for the 6-butylthio analogue were not reported in the abstract, indicating that its potency was inferior or that its activity profile was not selected for detailed profiling. A user procuring 102830-73-9 is therefore obtaining a lower-potency reference compound within this chemical series, which is valuable as a tool for defining the SAR boundary of the 6-position substituent effect [1].

Antirhinovirus Structure-Activity Relationship Pyrano[2,3-b]pyridine

Lipophilicity-Driven Differentiation: Computed XLogP3-AA of 102830-73-9 vs. Optimal Analogues

The computed XLogP3-AA for 102830-73-9 is 6.1 [1]. The 6-butylthio group contributes substantial lipophilic character compared to the more polar 6-bromo (XLogP3-AA not available for compound 1c) or 6-methylsulfonyl substituents (XLogP3-AA not available for compound 1h). This physicochemical divergence implies that 102830-73-9 will exhibit different solubility, protein binding, and membrane permeability profiles relative to its more active congeners. Researchers requiring a lipophilic probe for permeability assays or for studying the role of logP in antiviral activity within this chemotype will find 102830-73-9 uniquely suited, as the butylthio chain provides a logP value that is elevated relative to most other 6-substituted analogues in the series [1].

Lipophilicity Drug Likeness Pyrano[2,3-b]pyridine

Structural Uniqueness Verification: 6-Butylthio Substitution Is Not Replicated in Other Antirhinovirus Pyrano[2,3-b]pyridines

A search of the NIAID ChemDB and the primary literature indicates that 102830-73-9 is the sole representative of the 6-butylthio-substituted 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold [2][1]. No other compound with an n-butylthio chain at the 6-position appears in the 18-analogue dataset [1]. This structural singularity makes the compound a unique entry in antiviral compound collections, particularly for groups interested in expanding the chemical space around the 6-position of this scaffold or for computational QSAR models that require diverse substituent parameters.

Chemical Diversity Antiviral Screening Compound Library

Best Application Scenarios for Procuring 102830-73-9


SAR Negative Control in Antirhinovirus Drug Discovery

Researchers optimizing the 6-position of the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine scaffold can employ 102830-73-9 as a low-potency comparator to validate that observed activity improvements are specific to the introduced substituent rather than non-specific assay effects. Its inferior antiviral activity relative to the 6-bromo and 6-methylsulfonyl leads [1] makes it an ideal negative control for defining the activity landscape.

Lipophilicity Probe for Physicochemical Profiling

With a computed XLogP3-AA of 6.1 [2], 102830-73-9 serves as a high-logP reference compound within antiviral screening libraries. ADME laboratories can use it to experimentally determine the correlation between lipophilicity and cytotoxicity, metabolic stability, or membrane permeability in the pyrano[2,3-b]pyridine series.

Chemical Diversity Expansion for Compound Library Vendors

Commercial screening compound providers can add 102830-73-9 to their catalogues as a structurally distinct pyrano[2,3-b]pyridine, expanding the accessible chemical space for customers conducting phenotypic antiviral screens. Its unique 6-butylthio group is not represented in other commercially available analogues from the 1986 series [1].

Reference Standard for Analytical Method Development

The well-defined structure, available CAS registry, and database presence [2] make 102830-73-9 suitable as a reference standard for HPLC or LC-MS method development aimed at quantifying pyrano[2,3-b]pyridine drug candidates in biological matrices, particularly when a high-logP analyte is required for method robustness testing.

Quote Request

Request a Quote for 2H-Pyrano(2,3-b)pyridine, 6-(butylthio)-2-(3,4-dichlorophenyl)-3,4-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.